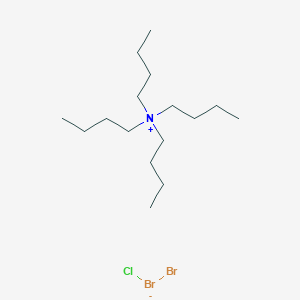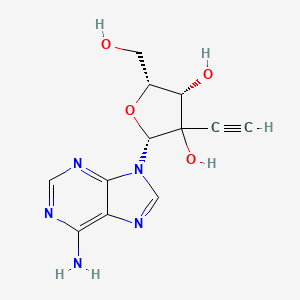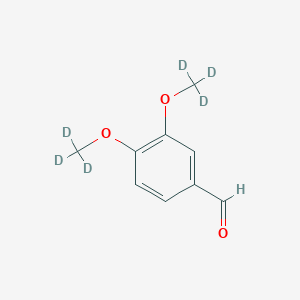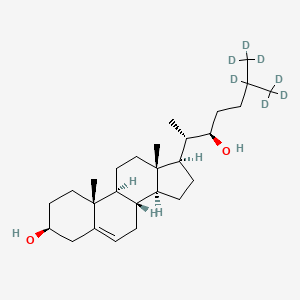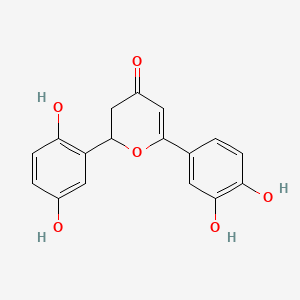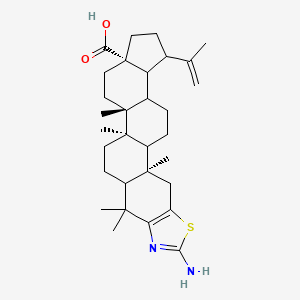
Anticancer agent 64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 64 is a promising compound in the field of oncology due to its potent anticancer activity. It has shown significant efficacy in inducing apoptosis in cancer cells, making it a valuable candidate for further research and development in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 64 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow synthesis are often employed to achieve this .
化学反应分析
Types of Reactions: Anticancer agent 64 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
科学研究应用
Anticancer agent 64 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of anticancer agents. In biology, it is employed in cell culture studies to investigate its effects on cancer cell lines. In medicine, it is being explored as a potential therapeutic agent for various types of cancer. Additionally, it has industrial applications in the development of new anticancer drugs .
作用机制
The mechanism of action of Anticancer agent 64 involves the induction of apoptosis in cancer cells. It activates caspase 3 and 7, leading to the cleavage of PARP and subsequent cell death. The compound also causes mitochondrial depolarization, which further contributes to its anticancer effects .
相似化合物的比较
Similar Compounds: Similar compounds to Anticancer agent 64 include other anticancer agents such as vismodegib, sonidegib, and glasdegib. These compounds also target cancer cells through various mechanisms, including inhibition of specific signaling pathways .
Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of inducing apoptosis through mitochondrial depolarization. This distinct mode of action makes it a valuable addition to the arsenal of anticancer agents, offering a different approach to targeting cancer cells .
属性
分子式 |
C31H46N2O2S |
|---|---|
分子量 |
510.8 g/mol |
IUPAC 名称 |
(2R,13R,14R,17S,20R)-6-amino-2,9,9,13,14-pentamethyl-20-prop-1-en-2-yl-5-thia-7-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),6-diene-17-carboxylic acid |
InChI |
InChI=1S/C31H46N2O2S/c1-17(2)18-10-13-31(25(34)35)15-14-29(6)19(23(18)31)8-9-22-28(5)16-20-24(33-26(32)36-20)27(3,4)21(28)11-12-30(22,29)7/h18-19,21-23H,1,8-16H2,2-7H3,(H2,32,33)(H,34,35)/t18-,19?,21?,22?,23?,28-,29+,30+,31-/m0/s1 |
InChI 键 |
ODIHQYMUHPRVPR-WFCQAUAASA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

